1,1-Bis(hydroxymethyl)-2-vinylcyclopropane
Overview
Description
1,1-Bis(hydroxymethyl)-2-vinylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with two hydroxymethyl groups and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Bis(hydroxymethyl)-2-vinylcyclopropane can be synthesized through several methods. One common approach involves the reduction of 1,1-cyclopropanedicarboxylic ester using hydrogen over a copper catalyst supported by zinc oxide, chromium oxide, magnesium oxide, aluminum oxide, or silicon dioxide . Another method includes the reaction of carbenes with alkenes to form cyclopropane structures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(hydroxymethyl)-2-vinylcyclopropane undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclopropane derivatives with different substituents.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted cyclopropanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is often used.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Cyclopropane derivatives.
Substitution: Halogenated cyclopropanes.
Scientific Research Applications
1,1-Bis(hydroxymethyl)-2-vinylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Bis(hydroxymethyl)-2-vinylcyclopropane involves its reactivity due to the strained cyclopropane ring and the presence of reactive functional groups. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. The pathways involved may include oxidative stress, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(hydroxymethyl)cyclopropane: Lacks the vinyl group, making it less reactive in certain types of reactions.
1,1-Bis(hydroxymethyl)ethylene: Contains a double bond instead of a cyclopropane ring, leading to different reactivity and applications.
1,1-Bis(hydroxymethyl)propane: A linear compound with different physical and chemical properties.
Uniqueness
1,1-Bis(hydroxymethyl)-2-vinylcyclopropane is unique due to its combination of a strained cyclopropane ring and reactive vinyl and hydroxymethyl groups. This structure imparts significant reactivity and versatility, making it valuable in various synthetic and industrial applications.
Properties
IUPAC Name |
[2-ethenyl-1-(hydroxymethyl)cyclopropyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-6-3-7(6,4-8)5-9/h2,6,8-9H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPFNEOPZYERID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC1(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544149 | |
Record name | (2-Ethenylcyclopropane-1,1-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30544149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102225-94-5 | |
Record name | (2-Ethenylcyclopropane-1,1-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30544149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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